molecular formula C13H19N B586065 3-(3-Phenylpropyl)pyrrolidine CAS No. 1220038-62-9

3-(3-Phenylpropyl)pyrrolidine

Cat. No. B586065
CAS RN: 1220038-62-9
M. Wt: 189.302
InChI Key: BBCWYWYDYSDMAZ-UHFFFAOYSA-N
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Description

3-(3-Phenylpropyl)pyrrolidine is a chemical compound with the formula C₁₃H₁₉N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-(3-Phenylpropyl)pyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis, as different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .


Molecular Structure Analysis

The molecular structure of 3-(3-Phenylpropyl)pyrrolidine is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 3-(3-Phenylpropyl)pyrrolidine, can undergo various chemical reactions. The type of reaction and the resulting products depend on the specific conditions and reagents used .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core structure in “3-(3-Phenylpropyl)pyrrolidine”, is widely used in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for developing novel compounds with potential therapeutic effects. The stereochemistry of the pyrrolidine ring can significantly influence the biological profile of drug candidates, offering various binding modes to enantioselective proteins .

Treatment of Autoimmune Diseases

Derivatives of pyrrolidine, such as “3-(3-Phenylpropyl)pyrrolidine”, have been investigated for their potential as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and modifying the stereochemistry of pyrrolidine derivatives has shown beneficial effects on their activity .

Anti-Cancer Agents

Pyrrolidine derivatives have been designed and synthesized as potential anti-cancer agents. For instance, spiro[pyrrolidine-3,3′-oxindoles] have been studied for their dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) enzymes, which are implicated in breast cancer .

Pharmacological Lead Compounds

Pyrrolidine alkaloids and their derivatives exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anthelmintic properties. These compounds are considered valuable sources of pharmacologically active lead compounds for further drug development .

Neuropharmacological Activities

Some pyrrolidine alkaloids have shown significant neuropharmacological activities. They have been used to study various neurological conditions and could serve as leads for developing treatments for neurotoxicity and other neuro-related disorders .

Organ Protective Effects

Certain pyrrolidine alkaloids possess organ protective properties. They have been identified to exert protective effects on various organs, potentially leading to the development of treatments for organ-related diseases .

Anti-Hyperglycemic Effects

Pyrrolidine derivatives have been explored for their anti-hyperglycemic activities. These compounds could be instrumental in creating new therapies for managing blood sugar levels and treating diabetes .

Antimicrobial Activity

The pyrrolidine scaffold has been utilized to create compounds with significant antimicrobial activity. This includes activity against bacteria, fungi, and other pathogens, highlighting its potential in addressing infectious diseases .

Safety And Hazards

3-(3-Phenylpropyl)pyrrolidine is considered hazardous. It is classified as a flammable liquid and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled .

Future Directions

Pyrrolidine derivatives, including 3-(3-Phenylpropyl)pyrrolidine, have shown promise in various areas of pharmacology. They are present in many natural products and pharmacologically important agents, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring new synthetic strategies and investigating the biological activities of these compounds .

properties

IUPAC Name

3-(3-phenylpropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-5-12(6-3-1)7-4-8-13-9-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCWYWYDYSDMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenylpropyl)pyrrolidine

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